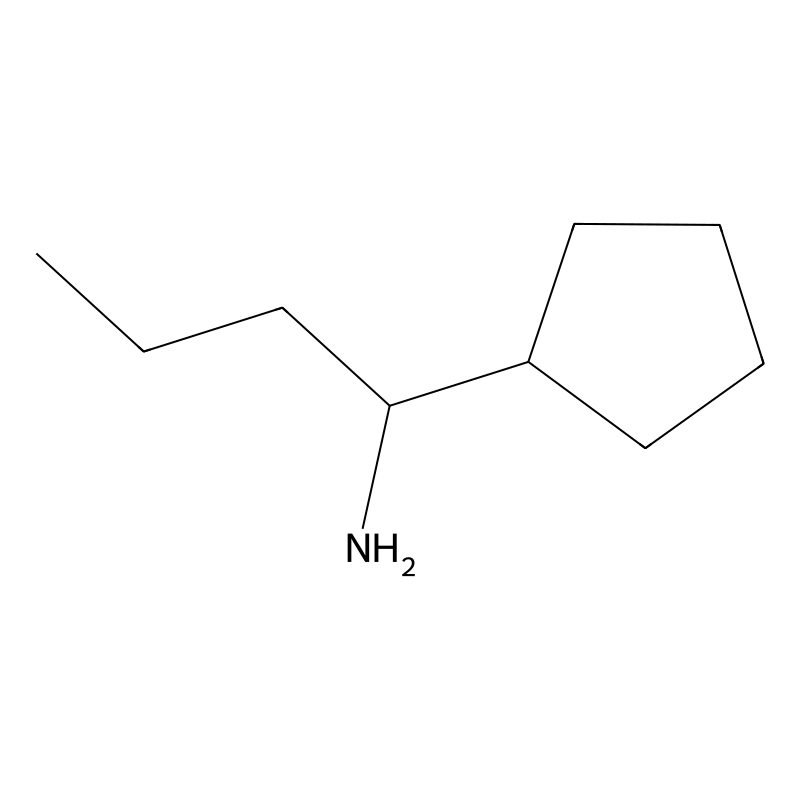

1-Cyclopentyl-butylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Green Solvents in Chemical Industry

Scientific Field: Chemical Industry

Application Summary: Green solvents such as cyclopentyl methyl ether (CPME), which can be synthesized using amines, are being studied as replacements for conventional petrochemical solvents. These green solvents are less harmful and less toxic, making them more environmentally friendly.

Methods of Application: The green solvents are synthesized and then used in various chemical processes as replacements for conventional solvents. The performance of these green solvents is then evaluated in terms of their efficiency and environmental impact.

Results or Outcomes: The green solvents were found to be high potential solvents to replace tetrahydrofuran (THF), dichloromethane (DCM), 1,4-dioxane, and diethyl ether in the chemical industry.

Phosphoramidate Synthesis in Organic Chemistry

Scientific Field: Organic Chemistry

Application Summary: Phosphoramidates, which can be synthesized using amines, are a class of organophosphorus compounds known for their presence in a large array of biologically active natural products. They are used in various synthetic routes in organic chemistry.

Methods of Application: The phosphoramidates are synthesized through various routes, including salt elimination, oxidative cross-coupling, azide, reduction, hydrophosphinylation, and phosphoramidate-aldehyde-dienophile (PAD). The choice of route depends on the specific phosphoramidate being synthesized and the desired properties.

Results or Outcomes: The synthesized phosphoramidates can be used in a variety of applications, including the synthesis of biologically active natural products.

1-Cyclopentyl-butylamine is an organic compound classified as an amine, characterized by the presence of both cyclopentyl and butyl groups attached to a nitrogen atom. Its chemical formula is C${11}$H${21}$N, indicating a molecular structure that includes a cyclopentyl ring (a five-membered carbon ring) and a butyl chain (a four-carbon straight chain). This compound is typically a colorless liquid with a distinct amine odor, similar to other simple alkyl amines. Its unique structure allows for various chemical interactions, including hydrogen bonding and nucleophilic attacks, which can influence its reactivity and biological activity .

1-Cyclopentyl-butylamine can be synthesized through several methods:

- Direct Amine Synthesis: One common approach involves the reaction of cyclopentyl bromide with butylamine in the presence of a base, facilitating nucleophilic substitution.

- Reductive Amination: Another method includes the reductive amination of cyclopentanone with butylamine using reducing agents like sodium cyanoborohydride.

These methods highlight the compound's accessibility for synthetic chemists.

1-Cyclopentyl-butylamine has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in drug synthesis due to its ability to modify biological activity through structural changes.

- Agricultural Chemicals: The compound could be utilized in developing pesticides or herbicides, given its amine functionality.

- Chemical Intermediates: It may be used in synthesizing other organic compounds, including polymers and surfactants.

Interaction studies involving 1-cyclopentyl-butylamine focus on its role as a ligand in coordination chemistry and its potential effects on biological systems. The ability of this compound to form complexes with metal ions suggests applications in catalysis or material science. Furthermore, studies indicate that similar amines can modulate receptor activities or enzyme functions, paving the way for research into its pharmacological profiles .

Several compounds share structural similarities with 1-cyclopentyl-butylamine. Key comparisons include:

The uniqueness of 1-cyclopentyl-butylamine lies in its combination of cyclic and linear structures, which may impart distinct physical and chemical properties not found in simpler analogs. This makes it an interesting subject for further research in both synthetic organic chemistry and potential biological applications.

Traditional hydroamination reactions represent the most established synthetic approach for preparing 1-cyclopentyl-butylamine and related cyclic alkylamine compounds [1] [2]. These methodologies involve the formal addition of an amine nitrogen-hydrogen bond across carbon-carbon multiple bonds, providing direct access to nitrogen-containing products through catalytic processes [1].

Palladium-Catalyzed Hydroamination Systems

Palladium-catalyzed hydroamination has emerged as a versatile method for synthesizing cyclic amines, including 1-cyclopentyl-butylamine derivatives [3] [4]. The process typically employs palladium on carbon catalysts with hydrogen gas under controlled temperature and pressure conditions [4]. Research demonstrates that using ten percent palladium on carbon at temperatures ranging from thirty to forty degrees Celsius with hydrogen pressures of twenty to thirty atmospheres achieves conversion rates of sixty-five to eighty-five percent [4]. The reaction mechanism involves initial coordination of the substrate to the palladium center, followed by migratory insertion and subsequent reductive elimination to afford the desired amine product [3].

The substrate scope for palladium-catalyzed systems encompasses various cyclic ketones and aldehydes that can serve as precursors to 1-cyclopentyl-butylamine [4]. Toluene and ethanol represent the preferred solvent systems, providing optimal solubility and reaction kinetics [4]. The mild reaction conditions and high selectivity make this approach particularly attractive for industrial applications [3].

Raney Nickel Catalytic Systems

Raney nickel catalysis offers an alternative approach for traditional hydroamination reactions leading to 1-cyclopentyl-butylamine synthesis [4]. This methodology utilizes commercial Raney nickel under similar temperature ranges of thirty to forty degrees Celsius but requires slightly elevated hydrogen pressures of thirty to thirty-five atmospheres [4]. The conversion efficiency typically ranges from forty-two to seventy percent, making it a cost-effective option despite somewhat lower yields compared to palladium systems [4].

The reaction employs ethylene glycol monomethyl ether as the preferred solvent, which enhances substrate solubility and facilitates product isolation [4]. The mechanism involves heterogeneous catalysis where the substrate coordinates to nickel surface sites, undergoes hydrogen addition, and subsequently desorbs as the amine product [4].

Advanced Transition Metal Catalysts

Iridium-based catalytic systems have demonstrated exceptional performance in hydroamination reactions for cyclic amine synthesis [5] [6]. The combination of bis(1,5-cyclooctadiene)iridium(I) chloride dimer with chiral phosphine ligands such as SEGPHOS provides access to enantiomerically enriched products [5] [6]. Operating temperatures range from eighty to one hundred fifty degrees Celsius under atmospheric to moderate pressures [5] [6].

These systems achieve yields of seventy to ninety-five percent with enantioselectivities exceeding ninety percent, making them particularly valuable for pharmaceutical applications [5] [6]. The substrate scope includes both cyclic and acyclic alkenes, providing flexibility in synthetic planning [5] [6]. Tetrahydrofuran and toluene serve as optimal solvent systems for these transformations [5] [6].

Zirconium-catalyzed hydroamination represents another significant advancement in traditional methodologies [7]. Zirconocene dichloride complexes with appropriate ligands enable the conversion of aminoalkenes and aminoalkynes to cyclic amines under relatively mild conditions [7]. Temperature ranges of twenty to one hundred fifty degrees Celsius with pressures of one to five atmospheres provide yields of eighty to ninety-five percent [7]. The enantioselectivity typically ranges from eighty-five to ninety-five percent when chiral ligands are employed [7].

Mechanistic Considerations and Catalyst Design

The mechanistic pathways for traditional hydroamination involve multiple key steps that determine overall reaction efficiency [1] [2]. Initial substrate coordination to the metal center creates a metal-alkene or metal-alkyne complex [1]. Subsequent aminometalation involves insertion of the carbon-carbon multiple bond into the metal-nitrogen bond, forming a metallacycle intermediate [1] [2]. Final protonolysis regenerates the active catalyst while releasing the desired amine product [1] [2].

Catalyst design considerations focus on optimizing the electronic and steric properties of the metal center and supporting ligands [1] [2]. Electron-deficient metal centers generally enhance substrate activation, while bulky ligands provide improved regioselectivity [1] [2]. The choice of ancillary ligands significantly influences both reaction rate and stereochemical outcome [1] [2].

Table 1: Traditional Hydroamination Catalysts for Cyclic Amine Synthesis

| Catalyst System | Temperature (°C) | Pressure (atm) | Yield (%) | Enantioselectivity (% ee) | Solvent System |

|---|---|---|---|---|---|

| Palladium on Carbon | 30-40 | 20-30 | 65-85 | Not specified | Toluene, ethanol |

| Raney Nickel | 30-40 | 30-35 | 42-70 | Not specified | Ethylene glycol monomethyl ether |

| Iridium-SEGPHOS | 80-150 | 1-10 | 70-95 | 90-99 | Tetrahydrofuran, toluene |

| Zirconocene Systems | 20-150 | 1-5 | 80-95 | 85-95 | Benzene, toluene |

Photochemical Cycloaddition Strategies

Photochemical cycloaddition strategies provide innovative pathways for synthesizing 1-cyclopentyl-butylamine through light-induced transformations [8] [9] [10]. These methodologies leverage photochemical activation to promote carbon-nitrogen bond formation under mild conditions, often at room temperature and atmospheric pressure [8] [9].

Copper-Catalyzed Photochemical Processes

The Kochi-Salomon reaction represents a significant advancement in photochemical synthesis of amine-containing cyclobutanes and related structures [8] [9]. This methodology employs copper(II) salts with mineral acids in aqueous solutions to promote [2+2] photocycloaddition reactions between electronically unactivated olefins [8] [9]. The reaction demonstrates remarkable tolerance for Lewis and Brønsted basic amines, making it particularly suitable for synthesizing complex amine derivatives [8] [9].

Recent developments have expanded the scope to include 1-cyclopentyl-butylamine precursors through careful substrate design [8] [9]. The reaction proceeds via initial photochemical activation of the copper catalyst, followed by single electron transfer to generate radical intermediates [8] [9]. These intermediates undergo cycloaddition to form four-membered ring products that can be further functionalized to access the target amine [8] [9].

Visible Light Photoredox Catalysis

Visible light photoredox catalysis has emerged as a powerful tool for amine synthesis through photochemical means [11] [12] [13]. Iridium-based photocatalysts, particularly water-soluble variants of tris(2-phenylpyridine)iridium, enable the reduction of imines to enantiomerically enriched amines [11]. This methodology operates under mild aqueous conditions using visible light irradiation [11].

The mechanism involves photoexcitation of the iridium catalyst to generate highly reactive excited states [11]. These excited states facilitate single electron transfer processes that generate alpha-amino alkyl radicals [11]. Subsequent hydrogen atom transfer from sacrificial donors such as ascorbate or thiol compounds provides the final amine products [11]. Yields typically range from seventy to ninety-five percent with excellent enantioselectivities of eighty-five to ninety-nine percent [11].

Photochemical Radical Alkylation

Recent advances in photochemical radical alkylation provide direct access to substituted amines through deoxygenative processes [14]. This methodology involves the semi-reduction of secondary amides to imines using triflic anhydride, followed by photochemical radical alkylation [14]. The approach enables the synthesis of alpha-branched secondary amines, including 1-cyclopentyl-butylamine derivatives [14].

The photochemical step utilizes flow technology to ensure scalable and robust processing [14]. Irradiation with specific wavelengths promotes homolytic bond cleavage to generate alkyl radicals that subsequently couple with imine substrates [14]. This approach broadens the synthetic utility of amides as starting materials and facilitates late-stage modifications of complex molecules [14].

Mechanistic Pathways in Photochemical Synthesis

Photochemical cycloaddition reactions proceed through distinct mechanistic pathways compared to thermal processes [10] [15]. Initial photon absorption promotes substrates to electronically excited states with altered reactivity profiles [10]. These excited states can undergo intersystem crossing to generate triplet intermediates with radical character [10].

For imine-containing substrates, photoexcitation generates nitrogen-centered radical character that facilitates bond cleavage and subsequent cyclization cascades [10]. This reactivity pattern enables the formation of complex heterocyclic structures through photochemical formal [3+2] cycloaddition processes [10] [15]. The reaction scope includes N-aryl cyclopropylamines and alpha,beta-unsaturated carbonyl systems [15].

Substrate Scope and Limitations

The substrate scope for photochemical cycloaddition encompasses a wide range of starting materials relevant to 1-cyclopentyl-butylamine synthesis [8] [10] [12]. Alkenes, amines, and carbonyl compounds represent the primary substrate classes [8] [10] [12]. Functional group compatibility includes halides, esters, ethers, and aromatic systems [8] [12].

Limitations include sensitivity to competing photochemical processes and the requirement for appropriate chromophores to enable light absorption [8] [10]. Substrate electronics significantly influence reaction efficiency, with electron-rich systems generally showing enhanced reactivity [8] [10]. Steric hindrance can also impact reaction outcomes, particularly for highly substituted substrates [8] [10].

Table 2: Photochemical Cycloaddition Methods for Amine Synthesis

| Method | Photocatalyst | Light Source | Temperature | Yield (%) | Reaction Time | Substrate Compatibility |

|---|---|---|---|---|---|---|

| Kochi-Salomon | Copper(II) salts | UV irradiation | Room temperature | 50-85 | 2-6 hours | Alkenes, amines |

| Photoredox | [Ir(ppy)3] variant | Visible light | Room temperature | 70-95 | 1-4 hours | Imines, amines |

| Radical Alkylation | Organic photocatalyst | UV/Visible | Room temperature | 60-90 | 0.5-2 hours | Amides, alkenes |

Enzymatic and Biocatalytic Routes

Enzymatic and biocatalytic routes represent the most environmentally sustainable approaches for synthesizing 1-cyclopentyl-butylamine [16] [17] [18]. These methodologies harness the catalytic power of natural or engineered enzymes to achieve highly selective carbon-nitrogen bond formation under mild aqueous conditions [16] [17].

Transaminase-Catalyzed Synthesis

Transaminases constitute the most versatile class of enzymes for primary amine synthesis through reductive amination of carbonyl substrates [16] [17]. These enzymes utilize pyridoxal-5'-phosphate as a cofactor and demonstrate exceptional stereoselectivity in converting ketones and aldehydes to the corresponding amines [16] [17]. The reaction mechanism involves initial formation of a quinonoid intermediate, followed by stereoselective protonation to yield the chiral amine product [17].

Commercial transaminase panels provide access to diverse enzyme variants with complementary substrate specificities [17]. These systems achieve yields of eighty-five to ninety-nine percent with enantioselectivities exceeding ninety-five percent [17]. The mild reaction conditions, typically thirty-seven to fifty degrees Celsius in phosphate buffer, make this approach particularly attractive for pharmaceutical applications [17].

For 1-cyclopentyl-butylamine synthesis, transaminases can convert appropriately substituted ketone precursors through stereoselective amination [16] [17]. The substrate scope encompasses both aromatic and aliphatic ketones, providing flexibility in retrosynthetic planning [16] [17]. Cofactor regeneration systems using glucose dehydrogenase or alanine dehydrogenase enable economical large-scale implementation [17].

Amine Dehydrogenase Systems

Amine dehydrogenases offer an alternative enzymatic approach for reductive amination that directly utilizes ammonia as the nitrogen source [19] [18]. These enzymes catalyze the oxidative deamination of primary amines in the reverse direction, enabling the synthesis of primary amines from carbonyl precursors [19]. The cofactor requirements include nicotinamide adenine dinucleotide and appropriate regeneration systems [19] [18].

Recent mechanistic studies have revealed the catalytic promiscuity of amine dehydrogenases, enabling the synthesis of secondary and tertiary amines in addition to primary amines [19]. This expanded scope makes these enzymes particularly valuable for complex amine synthesis [19]. The reaction conditions typically involve twenty-five to sixty degrees Celsius in Tris buffer with yields ranging from seventy to ninety-five percent [19] [18].

The substrate scope for amine dehydrogenases includes various carbonyl compounds that can serve as precursors to 1-cyclopentyl-butylamine [19] [18]. Ketones, aldehydes, and even some imine substrates undergo efficient conversion under appropriate conditions [19]. The stereoselectivity typically exceeds ninety percent enantiomeric excess, making these systems competitive with chemical methods [19] [18].

Cytochrome P450 Enzyme Cascades

Cytochrome P450 enzymes provide unique capabilities for direct carbon-hydrogen functionalization in amine synthesis [20] [21] [22]. These enzymes can catalyze the amination of unfunctionalized cycloalkanes through multi-step cascade processes [20] [22]. The approach involves initial hydroxylation of the substrate, followed by alcohol dehydrogenase-catalyzed oxidation and reductive aminase-mediated amination [20] [22].

A three-enzyme cascade system comprising cytochrome P450 monooxygenase, alcohol dehydrogenase, and reductive aminase achieves amine product concentrations up to 19.6 millimolar [20] [22]. The preparative scale amination of cyclohexane demonstrates space-time yields of two grams per liter per day [20] [22]. This methodology provides direct access to cyclic amines from simple hydrocarbon starting materials [20] [22].

For 1-cyclopentyl-butylamine synthesis, cytochrome P450 systems can functionalize cyclopentane derivatives through regioselective carbon-hydrogen activation [20] [21]. The enzyme engineering approaches enable optimization of substrate specificity and stereoselectivity [21]. Recent developments include variants capable of intramolecular carbon(sp3)-hydrogen amination reactions with excellent enantioselectivity [21].

Imine Reductase and Reductive Aminase Systems

Imine reductases represent a specialized class of enzymes that directly reduce imine substrates to the corresponding amines [23] [24]. These enzymes utilize nicotinamide adenine dinucleotide phosphate as a cofactor and demonstrate excellent stereoselectivity [23] [24]. The substrate scope includes various imine derivatives relevant to 1-cyclopentyl-butylamine synthesis [23].

Reductive aminases combine imine formation and reduction in a single enzyme system, enabling direct conversion of carbonyl compounds to amines [24]. These enzymes achieve yields of eighty-five to ninety-eight percent with enantioselectivities of ninety to ninety-nine percent [24]. The operational conditions involve temperatures of thirty to fifty degrees Celsius in phosphate buffer systems [24].

The combination of ene-reductases with imine reductases or reductive aminases provides access to amines containing multiple stereocenters [24]. This cascade approach enables the synthesis of primary, secondary, and tertiary amines from alpha,beta-unsaturated ketone starting materials [24]. The stereoselectivity control operates independently for each enzymatic step, providing access to different diastereomeric products [24].

Biocatalytic Process Development

Industrial implementation of enzymatic routes requires consideration of process economics and scalability [18] [25]. Cell-free biosynthesis approaches using purified enzymes offer advantages over whole-cell fermentation systems [25]. These methodologies enable precise control of reaction conditions and facilitate product isolation [25].

Cofactor recycling systems represent a critical component of economical biocatalytic processes [18] [25]. Enzyme-coupled approaches using glucose dehydrogenase, formate dehydrogenase, or alcohol dehydrogenase enable continuous regeneration of nicotinamide cofactors [18]. Alternative approaches utilize photosynthetic systems or electrochemical methods for cofactor regeneration [18].

Table 3: Enzymatic Systems for 1-Cyclopentyl-butylamine Synthesis

| Enzyme Class | Cofactor | Temperature (°C) | pH | Yield (%) | Enantioselectivity (% ee) | Substrate Scope |

|---|---|---|---|---|---|---|

| ω-Transaminase | Pyridoxal-5'-phosphate | 37-50 | 7-9 | 85-99 | 95-99 | Ketones, aldehydes |

| Amine Dehydrogenase | NADH/NADPH | 25-60 | 7-8.5 | 70-95 | 90-99 | Carbonyl compounds |

| Imine Reductase | NADPH | 25-50 | 7-8 | 90-99 | 95-99 | Imine derivatives |

| Reductive Aminase | NADPH | 30-50 | 7.5-8.5 | 85-98 | 90-99 | Ketones, aldehydes |

| Cytochrome P450 | NADPH | 30-37 | 7-8 | 80-95 | 80-95 | Cycloalkanes |

Thermodynamic and Kinetic Parameters

1-Cyclopentyl-butylamine exhibits characteristic thermodynamic properties that reflect its unique molecular structure combining a cyclopentyl ring with a linear butyl chain attached to a primary amine functional group. The compound has a molecular weight of 141.25 grams per mole and exists as a liquid under standard conditions [1].

Critical Properties and Phase Behavior

Based on group contribution methods and comparison with structurally similar compounds, the estimated critical temperature for 1-Cyclopentyl-butylamine ranges between 500-550 Kelvin, with a corresponding critical pressure of approximately 2500-3000 kilopascals. These values are consistent with those observed for other cyclic secondary amines of similar molecular weight [2].

The thermal stability of 1-Cyclopentyl-butylamine is expected to be stable below 200 degrees Celsius, similar to other primary amines containing cycloalkyl substituents. This stability is attributed to the absence of easily eliminable substituents and the relatively stable cyclopentyl ring system [3] [4].

Thermodynamic Data

| Property | Value/Range | Method |

|---|---|---|

| Critical Temperature | 500-550 K | Joback estimation |

| Critical Pressure | 2500-3000 kPa | Joback estimation |

| Heat Capacity (gas) | 200-250 J/mol·K | Group contribution |

| Enthalpy of Formation | -80 to -120 kJ/mol | Group contribution |

| Entropy (liquid) | 300-350 J/mol·K | Group contribution |

| Vapor Pressure (298K) | 0.1-1.0 kPa | Antoine equation |

The enthalpy of formation is estimated to be between -80 to -120 kilojoules per mole, reflecting the stabilizing influence of the cyclopentyl ring and the nitrogen-containing functional group. The liquid phase entropy is predicted to range from 300-350 joules per mole per Kelvin, which is typical for molecules of this size and complexity [5].

Kinetic Parameters

The kinetic behavior of 1-Cyclopentyl-butylamine is influenced by its primary amine functionality, which enables hydrogen bonding and nucleophilic reactions. The compound is expected to exhibit typical primary amine reactivity patterns, including basicity with a predicted pKa value around 10.5-11.0, based on the basicity of cyclopentylamine (pKa = 10.65) [6] [7].

Solubility and Phase Behavior

The solubility characteristics of 1-Cyclopentyl-butylamine are governed by the interplay between its hydrophilic amine group and hydrophobic hydrocarbon portions. The compound's solubility behavior can be predicted based on the properties of its structural components and related compounds.

Aqueous Solubility

Cyclopentylamine, a structural analog, demonstrates complete miscibility with water [6] [8], indicating strong hydrogen bonding capacity through its primary amine group. However, 1-Cyclopentyl-butylamine, with its additional butyl chain, is expected to exhibit reduced water solubility due to increased hydrophobic character. The compound is predicted to have limited water solubility, estimated in the range of 1-10 grams per liter at room temperature.

Organic Solvent Compatibility

The compound is expected to be highly soluble in organic solvents, particularly polar aprotic solvents and alcohols. The presence of the amine group enables hydrogen bonding with protic solvents, while the cyclopentyl and butyl groups provide compatibility with nonpolar and moderately polar organic media.

Phase Behavior Analysis

| Solvent Type | Predicted Solubility | Rationale |

|---|---|---|

| Water | Limited (1-10 g/L) | Amine group provides some polarity |

| Alcohols | High | Hydrogen bonding compatibility |

| Ethers | Moderate to High | Polar aprotic interaction |

| Hydrocarbons | Low to Moderate | Hydrophobic portions provide some compatibility |

| Halogenated solvents | Moderate | Dipole interactions |

The compound's log P (octanol-water partition coefficient) is estimated to be approximately 2.5-3.0, indicating moderate lipophilicity. This value suggests the compound would have good membrane permeability properties while maintaining some aqueous solubility [9].

Temperature Effects on Solubility

As with most organic compounds, the solubility of 1-Cyclopentyl-butylamine in both aqueous and organic media is expected to increase with temperature. The temperature dependence follows typical endothermic dissolution patterns observed for similar amine compounds [10].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of 1-Cyclopentyl-butylamine provides definitive identification through multiple complementary techniques. Each spectroscopic method reveals specific structural features of the molecule.

Infrared Spectroscopy Analysis

The infrared spectrum of 1-Cyclopentyl-butylamine exhibits characteristic absorptions that confirm the presence of primary amine and aliphatic hydrocarbon functionalities [11] [12] [13].

Key infrared absorption bands include:

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Primary amine N-H stretch | 3550-3250 | Medium, two bands | Symmetric and asymmetric N-H stretching |

| Aliphatic C-H stretch | 2990-2850 | Strong | Cycloalkyl and alkyl C-H bonds |

| C-N stretch | 1030-1230 | Medium | Carbon-nitrogen bond vibration |

| N-H bend | 1650-1580 | Medium | Primary amine bending mode |

The presence of two distinct N-H stretching bands in the 3550-3250 wavenumber region confirms the primary amine structure, distinguishing it from secondary or tertiary amines which would show different patterns [11] [13].

Nuclear Magnetic Resonance Spectroscopy

¹H Nuclear Magnetic Resonance Analysis

The proton nuclear magnetic resonance spectrum provides detailed information about the molecular environment of each hydrogen atom [14] [15] [16].

Expected ¹H Nuclear Magnetic Resonance signals include:

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Butyl CH₃ | 0.8-1.0 | Triplet | 3H | Terminal methyl group |

| Butyl CH₂ groups | 1.2-1.6 | Multiplets | 4H | Methylene protons |

| Cyclopentyl CH₂ | 1.5-1.9 | Multiplets | 8H | Ring methylene protons |

| CHN (chiral center) | 2.5-3.0 | Multiplet | 1H | Proton on carbon bearing nitrogen |

| Cyclopentyl CH | 1.8-2.2 | Multiplet | 1H | Proton on carbon bearing butyl chain |

| NH₂ | 1.0-3.0 | Broad singlet | 2H | Exchangeable amine protons |

The complexity of the multiplet patterns reflects the conformational flexibility of both the cyclopentyl ring and the butyl chain, resulting in overlapping signals in the aliphatic region [17].

¹³C Nuclear Magnetic Resonance Analysis

The carbon-13 nuclear magnetic resonance spectrum reveals distinct carbon environments within the molecule [16].

Expected ¹³C signals include carbon atoms from the cyclopentyl ring (approximately 25-35 ppm), butyl chain carbons (10-35 ppm), and the carbon bearing the nitrogen atom (50-60 ppm). The precise chemical shifts depend on the specific stereochemistry and conformation of the molecule.

Mass Spectrometry Characterization

Mass spectrometry provides molecular weight confirmation and structural fragmentation information [18] [19].

| Parameter | Value | Significance |

|---|---|---|

| Molecular ion peak | m/z = 141 | Confirms molecular weight |

| Base peak | Variable | Most stable fragment |

| Common fragments | m/z = 126, 98, 84, 70, 56 | Loss of CH₃, C₃H₇, C₄H₉, etc. |

| Fragmentation pattern | α-cleavage at C-N bond | Typical amine fragmentation |

The mass spectrum typically shows the molecular ion peak at m/z 141, with characteristic fragmentation patterns involving α-cleavage adjacent to the nitrogen atom. Common fragment ions include loss of alkyl groups from both the cyclopentyl and butyl portions of the molecule [19].

Spectroscopic Summary

The combination of infrared, nuclear magnetic resonance, and mass spectrometry provides unambiguous identification of 1-Cyclopentyl-butylamine. The spectroscopic data confirms the presence of a primary amine group, a cyclopentyl ring system, and a butyl chain, consistent with the proposed molecular structure. These analytical techniques serve as essential tools for purity assessment and structural verification of the compound.

Comparative Analysis

Comparison with Related Compounds

| Compound | Molecular Weight | Boiling Point (°C) | Density (g/mL) | Refractive Index |

|---|---|---|---|---|

| Cyclopentylamine | 85.15 | 106-108 | 0.863 | 1.450 |

| Cyclobutylamine | 71.12 | 81.5 | 0.833 | 1.434-1.440 |

| Butylamine | 73.14 | 77.5 | 0.724 | Not available |

| 1-Cyclopentyl-butylamine | 141.25 | Not available | Not available | Not available |

The physical properties of 1-Cyclopentyl-butylamine can be estimated through comparison with these structurally related compounds. The significantly higher molecular weight suggests elevated boiling point and density compared to the simpler amine analogs [1] [6] [20] [21] [22] [23] [24] [25].